molecular formula C21H20N4O3S B14958970 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14958970
M. Wt: 408.5 g/mol
InChI Key: UQUIKVBWXCCSAU-UHFFFAOYSA-N
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Description

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-methoxyphenyl group at position 1 and a 1,3,4-thiadiazole ring bearing a benzyl moiety at position 3.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20N4O3S/c1-28-17-9-7-16(8-10-17)25-13-15(12-19(25)26)20(27)22-21-24-23-18(29-21)11-14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,22,24,27)

InChI Key

UQUIKVBWXCCSAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a common scaffold with several derivatives, differing primarily in substituents on the thiadiazole ring and the aryl group attached to the pyrrolidinone. Below is a detailed comparison of its physicochemical and functional properties relative to analogs:

Table 1: Structural Comparison

Compound Name Substituent on Thiadiazole Aryl Group on Pyrrolidinone Molecular Formula Molecular Weight (g/mol)
Target Compound 5-Benzyl 4-Methoxyphenyl C₂₂H₂₁N₄O₃S 433.49
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 5-(4-Chlorobenzyl) 4-Methoxyphenyl C₂₂H₂₀ClN₄O₃S 467.94
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 5-Cyclohexyl 4-Fluorophenyl C₁₉H₂₁FN₄O₂S 388.46
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Isopropyl 4-Fluorophenyl C₁₆H₁₈FN₃O₂S 351.40

Key Observations

Substituent Effects on Physicochemical Properties The benzyl substituent in the target compound increases molecular weight (433.49 g/mol) compared to the cyclohexyl (388.46 g/mol) and isopropyl (351.40 g/mol) analogs . The 4-chlorobenzyl derivative has a higher molecular weight (467.94 g/mol) due to the chlorine atom, which also enhances lipophilicity and may influence binding affinity in biological systems.

Acid-Base and Solubility Properties

  • The pKa of the 4-chlorobenzyl analog is predicted to be 8.29 ± 0.50 , suggesting moderate basicity under physiological conditions .
  • The density of the 4-chlorobenzyl derivative is 1.427 ± 0.06 g/cm³ , comparable to other carboxamide derivatives .

The 4-fluorophenyl group in analogs is associated with enhanced metabolic stability and bioavailability, a feature that could be extrapolated to the target compound’s methoxyphenyl moiety.

Table 2: Functional Comparison

Compound Notable Properties Potential Applications
Target Compound High molecular weight, methoxy group for solubility Kinase inhibition, enzyme modulation (inferred)
4-Chlorobenzyl Analog Increased lipophilicity, pKa ~8.29 Enhanced membrane permeability
Cyclohexyl-Fluorophenyl Analog Lower molecular weight, fluorinated aryl group Improved metabolic stability

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